molecular formula C18H18N2OS B2827521 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203142-22-6

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2827521
CAS No.: 1203142-22-6
M. Wt: 310.42
InChI Key: OJSVRGDZZHIROK-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique structure combining an indole derivative with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps. One common approach is the sequential reaction of indole derivatives with thiophene-based reagents under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-11-13-5-4-10-22-13)12-20-16-8-2-1-6-14(16)15-7-3-9-17(15)20/h1-2,4-6,8,10H,3,7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSVRGDZZHIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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